molecular formula C16H24FNO2 B1183737 N,N-dibutyl-2-(4-fluorophenoxy)acetamide

N,N-dibutyl-2-(4-fluorophenoxy)acetamide

Cat. No.: B1183737
M. Wt: 281.371
InChI Key: SUGHWGLIGVAARY-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-(4-fluorophenoxy)acetamide is a synthetic small molecule belonging to the class of substituted acetamides. Its structure features a 4-fluorophenoxy moiety linked to an acetamide core that is di-substituted with butyl groups. This specific substitution pattern is of significant interest in medicinal chemistry and chemical biology research, particularly in the study of structure-activity relationships (SAR). Compounds with similar fluorinated phenoxyacetamide structures are frequently investigated for their potential biological activities and as key intermediates in organic synthesis. Researchers can utilize this product as a building block for the development of novel chemical entities or as a reference standard in analytical studies. As with many specialized acetamide derivatives, its physicochemical properties—such as logP and polar surface area—suggest it may possess favorable characteristics for permeability studies. All research should be conducted in compliance with applicable laws and regulations. This compound is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H24FNO2

Molecular Weight

281.371

IUPAC Name

N,N-dibutyl-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H24FNO2/c1-3-5-11-18(12-6-4-2)16(19)13-20-15-9-7-14(17)8-10-15/h7-10H,3-6,11-13H2,1-2H3

InChI Key

SUGHWGLIGVAARY-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for N,N-dibutyl-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: React 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.
  • Step 2: Perform nucleophilic substitution by reacting the intermediate with dibutylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane.
  • Optimization Tips:
    • Use catalysts such as triethylamine to neutralize HCl byproducts and improve yield .
    • Monitor reaction progress via TLC or HPLC.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine complementary techniques:

  • 1H/13C NMR: Identify characteristic signals (e.g., fluorophenyl aromatic protons at δ 6.8–7.2 ppm, butyl chain methylene/methyl groups at δ 0.8–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ at m/z 312.18 for C16H23FNO2) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles and verify stereochemistry using SHELX refinement .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Enzyme Inhibition: Test against targets like COX-2 or kinases using fluorometric/colorimetric kits .
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement: Apply SHELXL for structure solution, refining parameters like thermal displacement and occupancy .
  • Validation: Compare bond lengths (e.g., C-F ~1.34 Å) and torsion angles with DFT-calculated values to confirm accuracy .

Q. What strategies address contradictory results in receptor binding assays for fluorophenoxy acetamides?

Methodological Answer:

  • Assay Replication: Repeat experiments under standardized conditions (pH, temperature) to rule out variability .
  • Orthogonal Validation: Use surface plasmon resonance (SPR) alongside radioligand binding to confirm affinity .
  • Stereochemical Analysis: Investigate enantiomeric purity via chiral HPLC; impurities may explain inconsistent data .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace dibutyl with diethyl or diaryl groups) .
  • Biological Testing: Corrogate activity data (e.g., IC50, Ki) with structural features using QSAR software (e.g., MOE).
  • Statistical Analysis: Apply multivariate regression to identify critical parameters (e.g., logP, steric bulk) .

Q. What computational methods predict metabolic pathways and degradation products of this compound?

Methodological Answer:

  • In Silico Tools: Use SwissADME to predict Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation) .
  • Molecular Dynamics Simulations: Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .
  • LC-MS Validation: Incubate with liver microsomes and analyze metabolites via high-resolution LC-MS .

Q. How can researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C/75% RH for 14 days .
  • Analytical Monitoring: Quantify degradation via HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase).
  • Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

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